Cas no 339097-89-1 (2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone)
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-FLUOROPHENYL)SULFONYL]-1-MORPHOLINO-1-ETHANONE
- 2-(4-fluorobenzenesulfonyl)-1-(morpholin-4-yl)ethan-1-one
- Oprea1_742557
- MLS001165801
- 2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone
- HMS2982L16
- SMR000672423
- 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone
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- MDL: MFCD00202453
- Inchi: 1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2
- InChI Key: AUFDDPXFFYAISQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(CC(N1CCOCC1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 406
- XLogP3: 0.4
- Topological Polar Surface Area: 72.1
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300935-100 mg |
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone; . |
339097-89-1 | 100 mg |
€221.50 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668735-1mg |
2-((4-Fluorophenyl)sulfonyl)-1-morpholinoethan-1-one |
339097-89-1 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668735-2mg |
2-((4-Fluorophenyl)sulfonyl)-1-morpholinoethan-1-one |
339097-89-1 | 98% | 2mg |
¥619.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668735-5mg |
2-((4-Fluorophenyl)sulfonyl)-1-morpholinoethan-1-one |
339097-89-1 | 98% | 5mg |
¥661.00 | 2024-05-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00922023-1g |
2-(4-Fluorobenzenesulfonyl)-1-(morpholin-4-yl)ethan-1-one |
339097-89-1 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A935056-1g |
2-(4-Fluorobenzenesulfonyl)-1-(morpholin-4-yl)ethan-1-one |
339097-89-1 | 90% | 1g |
$350.0 | 2023-03-18 | |
| abcr | AB300935-100mg |
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone; . |
339097-89-1 | 100mg |
€283.50 | 2025-02-17 | ||
| Ambeed | A935056-5mg |
2-(4-Fluorobenzenesulfonyl)-1-(morpholin-4-yl)ethan-1-one |
339097-89-1 | 90% | 5mg |
$61.0 | 2024-04-15 |
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone Suppliers
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone
Professional Introduction to Compound with CAS No. 339097-89-1 and Product Name: 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone
Compound with the CAS number 339097-89-1 and the product name 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a fluorophenylsulfonyl group and a morpholino moiety in its molecular framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The fluorophenylsulfonyl moiety is particularly noteworthy, as fluorine substitution in aromatic rings is known to enhance metabolic stability and binding affinity. This feature is especially relevant in drug design, where optimizing pharmacokinetic properties is crucial. The morpholino group, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in the development of effective pharmaceutical agents. The combination of these two structural elements in 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone suggests a balanced profile that could be advantageous for therapeutic purposes.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The morpholino scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. Studies have demonstrated that morpholine derivatives can exhibit significant activity against a range of targets, including enzymes and receptors involved in inflammation, pain, and neurodegenerative diseases. The incorporation of this moiety into 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone may contribute to its potential efficacy in these areas.
The fluorophenylsulfonyl group further enhances the compound's pharmacological profile by providing a site for specific interactions with biological targets. Fluoroaromatic compounds are well-known for their ability to improve drug-receptor binding affinity and duration of action. This property is particularly valuable in the development of long-lasting medications that require fewer dosing regimens. The synergistic effect of the fluorophenylsulfonyl and morpholino groups in 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone may lead to novel mechanisms of action that are not observed with individual components.
In vitro studies have begun to explore the potential applications of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health conditions. For instance, research has indicated that derivatives similar to 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone could interact with targets involved in metabolic disorders, offering a potential therapeutic approach for conditions such as diabetes and obesity. Additionally, the compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone presents an interesting challenge due to the complexity of its molecular structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical use. Techniques such as multi-step organic synthesis, including cross-coupling reactions and sulfonylation processes, are employed to construct the desired framework. Optimizing these synthetic routes is essential for scalable production and cost-effective manufacturing.
The pharmacokinetic properties of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its clinical efficacy and safety profile. Computational modeling and experimental studies are being used to predict and verify these properties, respectively. Such efforts are vital for guiding preclinical development and ensuring that the compound meets regulatory standards before human trials.
As research progresses, additional applications of this compound may emerge. Its unique structural features make it amenable to further derivatization, allowing chemists to explore new analogs with enhanced properties. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area, leading to novel therapeutics that address unmet medical needs.
In conclusion, compound with CAS No. 339097-89-1 and product name 2-[(4-fluorophenyl)sulfonyl]-1-morpholino-l-l Ethanone represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of a fluorophenylsulfonyl group and a morpholino moiety suggests multifaceted interactions with biological targets, making it a promising candidate for further investigation.
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